![molecular formula C10H9N5 B2849058 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine CAS No. 18732-09-7](/img/structure/B2849058.png)

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

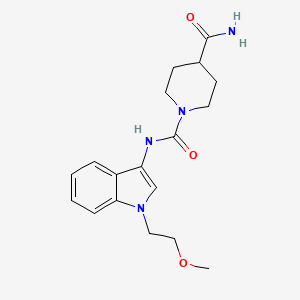

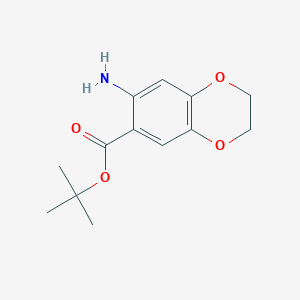

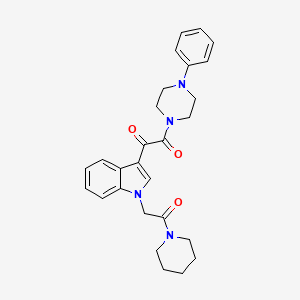

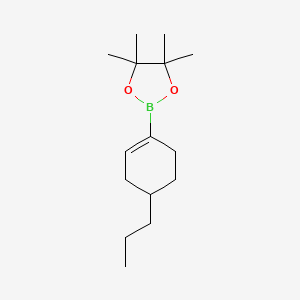

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine is a biochemical compound with the molecular formula C10H9N5 and a molecular weight of 199.21 . It is used in proteomics research .

Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives, which include 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine, has been a significant target in medicinal chemistry . A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized, and assessed for their in vitro antibacterial and antifungal activities .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agents

This compound has been investigated for its potential as an antimicrobial agent. The triazoloquinazolin-2-ylamine structure is known to interact with various bacterial enzymes, disrupting their function and leading to the inhibition of bacterial growth . This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Agriculture: Agrobactericides

In the agricultural sector, derivatives of this compound have shown promise as agrobactericides. They are being studied for their ability to protect crops by inhibiting the growth of harmful bacteria and fungi that can cause plant diseases . This application is crucial for improving crop yields and ensuring food security.

Material Science: Polymer Synthesis

The compound’s unique structure allows it to be used in the synthesis of polymers. Its ability to form stable bonds with other molecules can lead to the development of new materials with specific properties, such as increased strength or resistance to environmental damage .

Environmental Science: Water Treatment

Research has explored the use of triazoloquinazolin-2-ylamine derivatives in water treatment processes. These compounds can help in the removal of contaminants and pathogens, making water safe for consumption and reducing the environmental impact of waste water .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound is used to study enzyme inhibition. It can bind to active sites of enzymes, preventing their normal function, which is a valuable trait in the study of metabolic pathways and the development of drugs that target specific enzymes .

Pharmacology: Drug Development

The pharmacological applications of this compound are vast. It has been part of research into developing drugs that can modulate the immune system, particularly in cancer therapy, where it may help in enhancing the body’s response to tumor cells .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

It’s known that the compound interacts with its targets through hydrophobic interactions such as pi-alkyl and alkyl interactions, in addition to weak van der waals interactions . The compound’s interaction with its targets leads to changes in the cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

epidermidis . They have also demonstrated anti-HIV and antibacterial activities .

Action Environment

Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-6-12-8-5-3-2-4-7(8)9-13-10(11)14-15(6)9/h2-5H,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYUIGUODVUCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=NC(=NN13)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)